4-{[(Anthracen-9-yl)ethynyl](dimethyl)silyl}butanenitrile
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Overview
Description
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is a chemical compound known for its unique structure and properties. It features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, connected to a butanenitrile group through an ethynyl linkage and a dimethylsilyl group. This compound is of interest in various fields of research due to its photophysical and electrochemical properties.
Preparation Methods
The synthesis of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where an anthracene derivative is reacted with an ethynylsilane compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, using electrophilic reagents like bromine or chlorine.
Scientific Research Applications
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile has several applications in scientific research:
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. This property is exploited in optoelectronic devices, where the compound acts as an emitter. Additionally, the compound can participate in energy transfer processes, making it useful in applications like OLEDs and fluorescence imaging .
Comparison with Similar Compounds
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile can be compared with other anthracene derivatives, such as:
9-(4-Phenylethynyl)anthracene: This compound has similar photophysical properties but lacks the silyl and nitrile groups, which can affect its solubility and reactivity.
9,10-Bis(phenylethynyl)anthracene: This derivative has enhanced fluorescence properties due to the presence of two phenylethynyl groups, making it more suitable for certain optoelectronic applications.
Anthracene-oxadiazole derivatives: These compounds exhibit good thermal stability and are used in OLEDs, similar to 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile, but with different electronic properties due to the oxadiazole moiety.
Properties
CAS No. |
495405-72-6 |
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Molecular Formula |
C22H21NSi |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-[2-anthracen-9-ylethynyl(dimethyl)silyl]butanenitrile |
InChI |
InChI=1S/C22H21NSi/c1-24(2,15-8-7-14-23)16-13-22-20-11-5-3-9-18(20)17-19-10-4-6-12-21(19)22/h3-6,9-12,17H,7-8,15H2,1-2H3 |
InChI Key |
FGJKBFNSAUIGAY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC#N)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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